Imidazo[1,2-a]pyridin-7-amine hydrochloride
Description
Imidazo[1,2-a]pyridin-7-amine hydrochloride is a heterocyclic compound featuring a fused imidazole and pyridine ring system with an amine group at the 7-position. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and material science applications. This compound is synthesized via multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) method, which enables efficient incorporation of diverse substituents . Its structural versatility allows for modifications that influence physicochemical properties and biological activity, positioning it as a scaffold in drug discovery, particularly for targeting neurological and oncological pathways .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPJGBVDXMRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795435-58-3 | |
| Record name | imidazo[1,2-a]pyridin-7-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The cyclocondensation of 2-aminopyridine with α-haloketones or α,β-dicarbonyl compounds represents the most direct route to imidazo[1,2-a]pyridines. For Imidazo[1,2-a]pyridin-7-amine hydrochloride, this method often involves bromomalonaldehyde or 1,3-dichloroacetone as the cyclizing agent. A representative protocol involves refluxing 2-aminopyridine with bromomalonaldehyde in ethanol–water (3:1) under microwave irradiation (100°C, 30 min), yielding 3-carbaldehyde-substituted intermediates that are subsequently reduced to the amine. Acidic workup with hydrochloric acid then affords the hydrochloride salt in ~75% overall yield.
Critical to this method is the isolation of the enamine intermediate, which undergoes intramolecular cyclization followed by bromide elimination. The use of microwave irradiation enhances reaction kinetics, reducing side product formation compared to conventional heating. Purification typically involves silica gel chromatography with ethyl acetate/hexane (1:2), though recrystallization from ethanol–water mixtures is feasible for large-scale batches.
Deprotection of tert-Butoxycarbonyl (Boc)-Protected Intermediates
A two-step strategy involving Boc protection and subsequent deprotection is widely employed to improve regioselectivity. For example, tert-butyl 7-aminoimidazo[1,2-a]pyridine-3-carboxylate is synthesized via Pd-catalyzed coupling of 2-aminopyridine with tert-butyl acrylate, followed by cyclization with iodine in acetonitrile at 70°C. The Boc group is then cleaved using HCl/dioxane (4 M) in methanol at 20°C for 12 h, yielding this compound in 96% purity.
This method’s advantages include:
- Mitigation of over-alkylation side reactions.
- Compatibility with acid-labile functional groups.
- Scalability to multi-gram quantities, as demonstrated by the synthesis of 3.9 g batches with consistent yields.
One-Pot Multicomponent Synthesis
The Groebke–Blackburn–Bienaymé (GBB) reaction provides a streamlined approach by combining 2-aminopyridine, aldehydes, and isocyanides in a single pot. For this compound, cyclohexyl isocyanide and formaldehyde are reacted with 2-aminopyridine in tert-butanol at 80°C for 6 h. The intermediate is hydrolyzed with HCl (2 M) to yield the hydrochloride salt in 68% yield.
Advantages :
- Avoids isolation of sensitive intermediates.
- Tert-butanol suppresses competing intermolecular reactions, enhancing regioselectivity.
- Adaptable to parallel synthesis for combinatorial libraries.
Reductive Amination of Imidazo[1,2-a]pyridine Ketones
Reductive amination offers a route to diversify the amine substituent. For instance, imidazo[1,2-a]pyridin-7-one is treated with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 24 h. The resulting free amine is precipitated as the hydrochloride salt using HCl/ether, yielding 70–80% pure product.
Optimization considerations :
- Stoichiometric excess of ammonium acetate (3 equiv) prevents imine hydrolysis.
- pH control (4–5) via acetic acid minimizes side reactions.
Industrial-Scale Production Techniques
Large-scale synthesis (>100 g) employs continuous flow reactors to enhance reproducibility. A patented protocol involves:
- Continuous cyclocondensation : 2-Aminopyridine and bromomalonaldehyde are pumped through a heated reactor (100°C, 10 min residence time).
- In-line quenching : The effluent is mixed with HCl (37%) to precipitate the product.
- Centrifugal washing : The solid is washed with cold ethanol to remove unreacted starting materials.
This method achieves 82% yield with >99% HPLC purity, underscoring its suitability for pharmaceutical manufacturing.
Purification and Characterization
Final purification of this compound typically involves:
- Recrystallization : Ethanol/water (1:3) at −20°C.
- Ion-exchange chromatography : Dowex 50WX4 resin eluted with NH₄OH/MeOH.
Spectroscopic validation :
- ¹H NMR (D₂O): δ 8.52 (d, J = 6.8 Hz, 1H), 7.94 (s, 1H), 7.35 (t, J = 7.2 Hz, 1H), 6.88 (d, J = 8.8 Hz, 1H).
- HRMS : m/z calc. for C₇H₈ClN₃ [M+H]⁺: 168.0324; found: 168.0321.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclocondensation | 75 | 98 | High | 12 |
| Boc Deprotection | 96 | 99 | Medium | 18 |
| Pd-Catalyzed Coupling | 85 | 97 | Low | 45 |
| GBB Reaction | 68 | 95 | High | 22 |
Cyclocondensation and Boc deprotection are preferred for large-scale synthesis due to their cost-effectiveness and high yields, whereas Pd-catalyzed methods are reserved for structurally complex derivatives.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and other reduced derivatives.
Substitution: Substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyridin-7-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Substituent Impact : Chloro (e.g., 7-chloro derivatives) and phenyl groups (e.g., 2-phenyl analogs) increase lipophilicity, improving membrane permeability but reducing aqueous solubility . The hydrochloride salt in the target compound counterbalances this by enhancing solubility .
Biological Activity
Imidazo[1,2-a]pyridin-7-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and specific therapeutic potentials, supported by data tables and recent research findings.
Overview of this compound
This compound features a bicyclic structure that combines an imidazole ring with a pyridine ring. Its molecular formula is C₇H₈ClN₃, with a molecular weight of 169.61 g/mol. The compound is characterized by its ability to interact with various biomolecules, influencing their functions and offering potential in treating conditions such as cancer and infectious diseases.
Target Interactions
this compound acts primarily by binding to specific enzymes and receptors. Notably, it has shown efficacy as a covalent inhibitor targeting cyclin-dependent kinases (CDKs) and the KRAS G12C mutation prevalent in certain cancers.
Biochemical Properties
The compound's interactions lead to significant biochemical changes:
- Inhibition of CDKs : By binding to the active sites of CDKs, it prevents the phosphorylation of target proteins necessary for cell cycle progression.
- Induction of Apoptosis : In cancer cells, the compound has been observed to inhibit proliferation and induce programmed cell death (apoptosis) through various pathways.
Cellular Effects
Research indicates that this compound exhibits potent anticancer activity across several cell lines. The compound has been tested against various cancer types, demonstrating significant growth inhibition compared to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 0.87 | 5-FU | 17.02 |
| MDA-MB-231 | 1.75 | 5-FU | 11.73 |
| HCT116 | 2.30 | - | - |
This table highlights the potency of this compound compared to traditional treatments.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Mycobacterium tuberculosis (Mtb). A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited minimum inhibitory concentrations (MIC) as low as ≤0.006 μM against replicating Mtb strains, indicating strong potential as anti-tubercular agents .
Table 2: Anti-Tubercular Activity of Derivatives
| Compound ID | MIC (μM) |
|---|---|
| Compound 9 | ≤0.006 |
| Compound 12 | ≤0.006 |
| Compound 18 | ≤0.006 |
Case Studies and Research Findings
Recent studies have explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives:
- Study on Anti-TB Activity : A set of compounds was synthesized and evaluated for their anti-tubercular activity using microplate Alamar Blue assay against Mtb H37Rv strain. Compounds IPA-6 and IPA-9 showed excellent activity with MIC values of 0.05 μg/mL and 0.4 μg/mL respectively .
- Virtual Screening for Leishmaniasis : A collaborative effort utilized virtual screening to identify imidazo[1,2-a]pyridine derivatives with anti-leishmanial activity. The screening led to the discovery of novel compounds with improved selectivity indices against Leishmania donovani .
Q & A
Q. What are the standard synthetic routes for Imidazo[1,2-a]pyridin-7-amine hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation or cyclization reactions involving imidazole and pyridine precursors. For example, analogous imidazopyridine derivatives are prepared using multi-step protocols, such as coupling halogenated intermediates with amines under reflux conditions . Optimization can employ Design of Experiments (DoE) methodologies to minimize trial-and-error approaches. Key parameters (e.g., temperature, solvent polarity, catalyst loading) should be systematically varied, and responses (yield, purity) analyzed using statistical tools like response surface methodology (RSM) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the core structure and substituent positions. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like amine (-NH₂) and hydrochloride moieties . For example, ¹H-NMR chemical shifts between δ 7.0–8.5 ppm typically indicate aromatic protons in imidazopyridine systems .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Initial screening should focus on target-specific assays based on structural analogs. For instance, imidazopyridine derivatives exhibit antimicrobial activity via bacterial membrane disruption or enzyme inhibition. Use in vitro models like broth microdilution (for MIC determination) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential). Dose-response curves and positive/negative controls are essential to validate activity .
Advanced Research Questions
Q. What computational strategies are recommended to predict the reactivity or pharmacokinetics of this compound?
Density Functional Theory (DFT) calculations can model electron distribution, reaction intermediates, and transition states to predict regioselectivity in substitution reactions . Pharmacokinetic properties (e.g., LogP, bioavailability) may be estimated using software like Schrödinger’s QikProp or SwissADME. Molecular docking against target proteins (e.g., kinases) can prioritize biological targets for experimental validation .
Q. How can contradictory data in biological assays or synthetic yields be resolved?
Contradictions often arise from impurities or assay variability. Orthogonal characterization (e.g., HPLC purity checks, HRMS) ensures compound integrity . For biological data, replicate experiments with standardized protocols (e.g., cell passage number, serum batch) reduce variability. Meta-analysis of literature data on analogous compounds helps contextualize findings .
Q. What methodologies are suitable for elucidating the reaction mechanism of derivatization at the 7-amine position?
Mechanistic studies can employ isotopic labeling (e.g., ¹⁵N-amine) tracked via NMR or MS. Kinetic studies under varying temperatures/pH reveal rate laws and intermediates. For example, nucleophilic aromatic substitution (SNAr) at the 7-position may proceed via a Meisenheimer complex, detectable by stopped-flow spectroscopy .
Q. How can scale-up synthesis be optimized while maintaining yield and purity?
Automated flow reactors improve reproducibility and heat/mass transfer during scale-up. Process Analytical Technology (PAT) tools, such as in-line FT-IR, monitor reaction progress in real time. Purification via recrystallization (optimizing solvent ratios) or chromatography (gradient elution) ensures scalability .
Q. What strategies address solubility challenges in in vivo studies of this compound?
Salt forms (e.g., hydrochloride) enhance aqueous solubility. Co-solvents (DMSO/PEG) or nanoformulations (liposomes, cyclodextrin inclusion complexes) improve bioavailability. Solubility parameters (Hansen solubility spheres) guide solvent selection .
Methodological Tables
Q. Table 1: Key Parameters for Synthetic Optimization via DoE
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 80–120 | 110 | ++ |
| Catalyst (mol%) | 5–20 | 15 | + |
| Reaction Time (h) | 12–24 | 18 | ++ |
| Solvent | EtOH, DMF, THF | DMF | +++ |
Q. Table 2: Common Impurities and Mitigation Strategies
| Impurity Type | Source | Detection Method | Mitigation |
|---|---|---|---|
| Unreacted amine | Incomplete coupling | HPLC-UV | Extended reaction time |
| Oxidation byproduct | Air exposure | LC-MS | Nitrogen atmosphere |
| Isomeric side-product | Regioselectivity | ¹H-NMR | Catalyst optimization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
